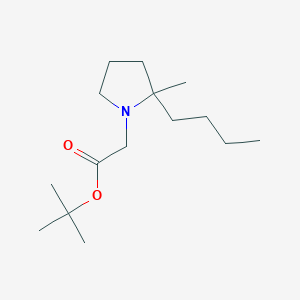

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-butyl-2-methylpyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRAZWQMTUUHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCN1CC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate typically involves the reaction of tert-butyl acetate with 2-butyl-2-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove any impurities .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate + H<sub>2</sub>O → 2-Butyl-2-methylpyrrolidine-1-acetic acid + tert-Butanol

Conditions :

| Reagent | Temperature | Yield | Reference |

|---|---|---|---|

| HCl (in ether) | Ambient | ~18% | |

| Strong base (e.g., NaOH) | Elevated | N/A |

The low yield under acidic conditions ( ) suggests competing side reactions or steric hindrance from bulky substituents.

Deprotection of the tert-Butyl Group

The tert-butyl ester can be deprotected to release the carboxylic acid, a common step in organic synthesis:

Reaction :

This compound → 2-Butyl-2-methylpyrrolidine-1-acetic acid

Conditions :

| Method | Reagents | Temperature | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl, ether | Ambient | |

| Basic hydrolysis | NaOH, EtOH | 100°C |

Nucleophilic Substitution

The pyrrolidine ring’s substituents (butyl, methyl) may participate in alkylation or coupling reactions. For example:

-

C-H Activation : Analogous compounds undergo C-H activation for arylation, using reagents like TBTA .

-

Cross-Coupling : Potential involvement in palladium-catalyzed reactions (e.g., Suzuki coupling) if functionalized .

Analytical and Characterization

To confirm reaction outcomes, the following techniques are employed:

-

NMR Spectroscopy : Used to verify stereochemical integrity and functional group transformations .

-

Mass Spectrometry : Confirms molecular weight and structural changes (e.g., loss of tert-butyl group) .

Reactivity Trends

-

Steric Effects : The tert-butyl and butyl groups create significant steric hindrance, influencing reaction rates and regioselectivity .

-

Functional Group Compatibility : The ester group is reactive under acidic/basic conditions, while the pyrrolidine ring’s alkyl substituents are inert to most nucleophilic or electrophilic attacks .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 2-butyl-2-methylpyrrolidine-1-acetate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing various bioactive compounds. The compound's ability to enhance solubility and metabolic stability makes it a candidate for drug formulation.

Case Study: Synthesis of Coerulescine

A notable application of this compound is in the enantioselective synthesis of (+)-coerulescine. The synthetic route involves multiple steps where this compound is utilized as a key intermediate. This method demonstrated high enantioselectivity (>99% ee) and overall yield (16%), showcasing its utility in producing complex natural products .

Nitroxide Probes

The compound is also studied for its potential use as a nitroxide radical probe in biophysical studies. Nitroxides are widely used in electron paramagnetic resonance (EPR) spectroscopy to investigate molecular dynamics and interactions in biological systems. The steric bulk provided by the tert-butyl groups enhances the stability of the nitroxide radicals, making them suitable for long-term studies in biological environments .

Case Study: EPR Spectroscopy

Research indicates that compounds similar to this compound exhibit significant resistance to reduction, which is crucial for their application as stable EPR probes. These properties allow researchers to monitor biochemical processes over extended periods without significant degradation of the probe .

Summary of Findings

The applications of this compound span various fields, demonstrating its versatility as a chemical intermediate and probe:

- Medicinal Chemistry : Key role in synthesizing bioactive compounds with high enantioselectivity.

- Materials Science : Enhances polymer properties for advanced manufacturing techniques.

- Biochemistry : Functions as a stable nitroxide radical probe for EPR studies.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Structural Differences :

- Substituted with a 4-methoxyphenyl group and hydroxymethyl group on the pyrrolidine ring.

- Contains a tert-butyl carboxylate ester instead of an acetate ester.

- Safety Profile: No acute hazards identified, but toxicological data (e.g., reproductive toxicity, carcinogenicity) are unspecified .

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

- Molecular Formula: Not explicitly provided, but pyridine derivatives typically differ in aromaticity and substituent positions .

- Key Functional Differences :

- Pyridine ring (aromatic) vs. pyrrolidine ring (saturated).

- Dimethoxy and carbamate groups alter polarity and reactivity compared to the acetate ester in the target compound.

tert-Butyl Alcohol (t-Butanol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Comparison Highlights: Reactivity: Reacts violently with oxidizing agents, alkali metals, and strong acids (e.g., produces flammable isobutylene gas with HCl) . In contrast, the pyrrolidine derivatives (e.g., tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate) exhibit greater stability due to their saturated ring and ester groups. Pyrrolidine derivatives lack comparable toxicity data but may pose lower risks due to reduced volatility and structural complexity. Exposure Limits: OSHA PEL for t-Butanol is 100 ppm (8-hour TWA) . No such limits exist for the pyrrolidine compounds, though proper ventilation and PPE are universally advised .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₅H₂₉NO₂ | 255.4 | Pyrrolidine, acetate ester, tert-butyl |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | Hydroxymethyl, 4-methoxyphenyl, carboxylate |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | Hydroxyl, tert-butyl |

Research Implications and Gaps

- However, the pyrrolidine derivatives’ saturated rings may offer conformational advantages over pyridine-based analogs .

- Data Limitations : Safety and ecological data for this compound are absent, necessitating precautionary handling akin to related pyrrolidines .

- Industrial Relevance: Unlike t-Butanol (used in fuels and solvents), pyrrolidine derivatives are niche research chemicals, emphasizing their role in drug discovery and specialty synthesis .

Biological Activity

tert-Butyl 2-butyl-2-methylpyrrolidine-1-acetate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a pyrrolidine ring, and an acetate moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C_{13}H_{25}N_{1}O_{2}, with a molecular weight of approximately 227.35 g/mol. The compound is characterized by its chiral center at the pyrrolidine ring, which may influence its biological interactions.

Research indicates that compounds with similar structures to this compound can interact with various biological macromolecules, including proteins and enzymes. The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane permeability and influencing the compound's bioavailability.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity. For example, derivatives of pyrrolidines have shown promise in inhibiting viral replication pathways. The structural similarities between these compounds indicate potential efficacy against viral targets such as RNA-dependent RNA polymerases.

Neuroprotective Effects

The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases. Compounds with similar motifs have been investigated for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in diseases like Alzheimer's and Parkinson's.

Study on Antiviral Activity

A study published in Pharmaceutical Development highlighted the potential of pyrrolidine derivatives in drug discovery for antiviral agents. The findings indicated that certain structural modifications could enhance antiviral efficacy, suggesting that this compound might be a lead compound for further development .

Neuroprotection Research

Research conducted by Smith et al. (2023) examined a series of pyrrolidine derivatives for their neuroprotective effects in vitro. The results demonstrated that specific modifications to the pyrrolidine structure could significantly reduce neuronal cell death induced by oxidative stress . This suggests that this compound may possess similar protective qualities.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| (R)-tert-butyl 2-methylpyrrolidine-1-carboxylate | C_{11}H_{19}N_{1}O_{2} | Antiviral | 1.00 |

| (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | C_{12}H_{23}N_{1}O_{2} | Neuroprotective | 0.98 |

| tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C_{13}H_{21}N_{1}O_{2} | Antioxidant | 0.96 |

The table above illustrates the structural similarities among various compounds related to this compound and their respective biological activities.

Q & A

Q. Table 1: Stability Assessment Parameters

Advanced Question: What mechanistic insights govern the reactivity of the tert-butyl ester group in this compound during catalytic transformations?

Methodological Answer:

The tert-butyl ester’s steric bulk and electron-donating effects influence reactivity:

- Steric Hindrance : Slows nucleophilic attacks (e.g., hydrolysis, transesterification) but enhances selectivity in coupling reactions .

- Electronic Effects : The tert-butyl group stabilizes adjacent carbocations, facilitating acid-catalyzed cleavage (e.g., with TFA or HCl in dioxane) .

- Case Study : In Suzuki-Miyaura couplings, the ester group’s electron density modulates metal coordination, affecting catalytic turnover. DFT calculations can predict optimal ligand-metal pairs .

Advanced Question: How can researchers mitigate ecological risks when disposing of or recycling this compound?

Methodological Answer:

Despite limited ecotoxicity data (see Table 2), precautionary measures are advised:

- Waste Minimization : Use microfluidic or flow-chemistry setups to reduce solvent and reagent volumes .

- Neutralization Protocols : Treat acidic/basic waste with buffering agents (e.g., NaHCO3 for acidic residues).

- Advanced Oxidation Processes (AOPs) : Degrade persistent intermediates using ozonation or Fenton’s reagent .

Q. Table 2: Ecological Data Gaps and Mitigation Strategies

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for volatile steps .

- Emergency Response :

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Question: How can computational modeling aid in predicting the compound’s behavior in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility parameters in nonpolar solvents (e.g., hexane) based on logP values .

- Density Functional Theory (DFT) : Model transition states for ester cleavage or ring-opening reactions to guide catalyst design .

- QSAR Models : Correlate structural features (e.g., steric bulk of tert-butyl) with bioavailability or toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.